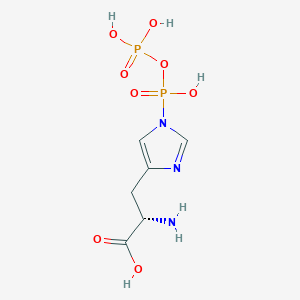
Pyrophosphohistidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrophosphohistidine, also known as phosphohistidine pyrophosphate, is a phosphorylated histidine residue that plays a crucial role in various cellular processes. This molecule is formed by the condensation of two phosphate groups with a histidine residue, resulting in the formation of a pyrophosphate bond. Pyrophosphohistidine has been found to be involved in several signaling pathways, including those that regulate cell growth, differentiation, and apoptosis.
Mécanisme D'action
PyroPyrophosphohistidinedine functions as a phosphorylated histidine residue that can be used to regulate protein activity and function. It can act as a phosphate donor, transferring its phosphate group to other proteins, thereby regulating their activity. PyroPyrophosphohistidinedine can also interact with other proteins, leading to the activation or inhibition of their function.
Effets Biochimiques Et Physiologiques
PyroPyrophosphohistidinedine has been found to have several biochemical and physiological effects. It has been shown to regulate the activity of several enzymes, including kinases and phosphatases, which are involved in cellular signaling pathways. PyroPyrophosphohistidinedine has also been found to play a role in the regulation of ion channels and transporters, which are involved in the maintenance of cellular homeostasis. Additionally, pyroPyrophosphohistidinedine has been found to be involved in the regulation of gene expression, leading to changes in cellular function and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
PyroPyrophosphohistidinedine is a valuable tool for scientific research, as it can be used to study cellular signaling pathways and protein function. However, there are some limitations to its use in lab experiments. PyroPyrophosphohistidinedine is a relatively unstable molecule and can be difficult to work with. Additionally, its synthesis can be challenging, requiring specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of pyroPyrophosphohistidinedine. One area of research is the development of new methods for the synthesis of pyroPyrophosphohistidinedine, making it more accessible for scientific research. Another area of research is the identification of new cellular signaling pathways and protein targets that are regulated by pyroPyrophosphohistidinedine. Additionally, the study of pyroPyrophosphohistidinedine in disease states, such as cancer, could lead to the development of new therapies and treatments.
Méthodes De Synthèse
The synthesis of pyroPyrophosphohistidinedine can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of histidine with pyrophosphate, resulting in the formation of pyroPyrophosphohistidinedine. Enzymatic synthesis, on the other hand, involves the use of enzymes such as pyrophosphatase and histidine kinase to catalyze the formation of pyroPyrophosphohistidinedine.
Applications De Recherche Scientifique
PyroPyrophosphohistidinedine has been found to be involved in several signaling pathways, including those that regulate cell growth, differentiation, and apoptosis. It has also been found to be involved in the regulation of protein activity and function. PyroPyrophosphohistidinedine is a critical molecule in the study of cellular signaling pathways and protein function, making it a valuable tool for scientific research.
Propriétés
Numéro CAS |
100764-00-9 |
|---|---|
Nom du produit |
Pyrophosphohistidine |
Formule moléculaire |
C6H11N3O8P2 |
Poids moléculaire |
315.11 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[1-[hydroxy(phosphonooxy)phosphoryl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C6H11N3O8P2/c7-5(6(10)11)1-4-2-9(3-8-4)18(12,13)17-19(14,15)16/h2-3,5H,1,7H2,(H,10,11)(H,12,13)(H2,14,15,16)/t5-/m0/s1 |
Clé InChI |
BYJLVVUFWOYJOM-YFKPBYRVSA-N |
SMILES isomérique |
C1=C(N=CN1P(=O)(O)OP(=O)(O)O)C[C@@H](C(=O)O)N |
SMILES |
C1=C(N=CN1P(=O)(O)OP(=O)(O)O)CC(C(=O)O)N |
SMILES canonique |
C1=C(N=CN1P(=O)(O)OP(=O)(O)O)CC(C(=O)O)N |
Autres numéros CAS |
100764-00-9 |
Synonymes |
pyrophosphohistidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















